![molecular formula C19H26N6O2 B12778840 AB50Akk3NU CAS No. 286406-99-3](/img/structure/B12778840.png)
AB50Akk3NU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one (AB50Akk3NU) is a synthetic molecule with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one include:
- 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one analogs
- Other purine derivatives with similar functional groups
Uniqueness
What sets 7,9-dihydro-2-(((1R)-1-(hydroxymethyl)propyl)amino)-9-(1-methylethyl)-6-((phenylmethyl)amino)-8H-purin-8-one apart is its specific combination of functional groups and its unique three-dimensional structure, which confer distinct chemical and biological properties .
Eigenschaften
286406-99-3 | |
Molekularformel |
C19H26N6O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
6-(benzylamino)-2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-yl-7H-purin-8-one |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(11-26)21-18-23-16(20-10-13-8-6-5-7-9-13)15-17(24-18)25(12(2)3)19(27)22-15/h5-9,12,14,26H,4,10-11H2,1-3H3,(H,22,27)(H2,20,21,23,24)/t14-/m1/s1 |
InChI-Schlüssel |
ATGNBOMVABHJMU-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C(=O)N2)C(C)C)NCC3=CC=CC=C3 |
Kanonische SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C(=O)N2)C(C)C)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.